2-(5-Bromo-1-benzothien-2-yl)ethanol
Description
2-(5-Bromo-1-benzothien-2-yl)ethanol is a brominated benzothiophene derivative featuring an ethanol substituent at the 2-position of the heterocyclic core. The benzothiophene scaffold consists of a fused benzene and thiophene ring, with a bromine atom at the 5-position enhancing electronic density and influencing reactivity.
Properties
CAS No. |
460748-87-2 |
|---|---|
Molecular Formula |
C10H9BrOS |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-(5-bromo-1-benzothiophen-2-yl)ethanol |
InChI |
InChI=1S/C10H9BrOS/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |
InChI Key |
IRJIZGJXYMTLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is structurally analogous to three classes of derivatives: benzofuran-based ethanols, simple thiophene ethanols, and phenolic ethanols. Key differences arise from heteroatom substitution (S vs. O), ring fusion, and substituent positioning.
Table 1: Structural and Physical Properties

Key Observations:
- Heteroatom Effects : The benzothiophene core (S atom) exhibits lower electronegativity and larger atomic size compared to benzofuran (O atom), leading to altered aromaticity and electronic delocalization. This affects solubility, with sulfur-containing compounds generally being more lipophilic .
- Substituent Positioning : The 5-bromo group in the target compound may direct electrophilic substitution reactions differently compared to analogs with substituents at other positions.
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